Cas no 941946-01-6 (3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide)

3-Methyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted pyridazine moiety via a phenyl spacer. The inclusion of a 4-methylpiperazine group enhances solubility and potential bioactivity, making it a candidate for pharmaceutical research, particularly in kinase inhibition or receptor modulation studies. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship (SAR) investigations. The compound’s stability and purity are critical for reproducible experimental outcomes in medicinal chemistry applications. Its synthesis follows established amide coupling protocols, ensuring scalability for further development. This molecule is primarily of interest in preclinical drug discovery for targeted therapeutic agents.
3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide structure
941946-01-6 structure
Product Name:3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide
CAS No:941946-01-6
MF:C23H25N5O
MW:387.477504491806
CID:5501860
Update Time:2025-06-11

3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
    • 3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide
    • Inchi: 1S/C23H25N5O/c1-17-4-3-5-19(16-17)23(29)24-20-8-6-18(7-9-20)21-10-11-22(26-25-21)28-14-12-27(2)13-15-28/h3-11,16H,12-15H2,1-2H3,(H,24,29)
    • InChI Key: MBWNMUOOEDITCC-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2=NN=C(N3CCN(C)CC3)C=C2)C=C1)(=O)C1=CC=CC(C)=C1

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3-methyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzamide
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F2724-0789-5mg
3-methyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzamide
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15mg
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3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide Related Literature

Additional information on 3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide

Introduction to 3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide (CAS No. 941946-01-6)

3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 941946-01-6, represents a sophisticated molecular structure that combines elements of pyridazine, piperazine, and benzamide moieties, making it a promising candidate for various biological and chemical applications.

The molecular framework of 3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide is characterized by its intricate arrangement of functional groups. The presence of a methyl group at the 3-position and the complex substitution pattern on the pyridazine ring contribute to its unique chemical properties. These structural features are critical in determining its reactivity, solubility, and potential interactions with biological targets.

In recent years, there has been a growing interest in exploring the therapeutic potential of compounds that incorporate piperazine and pyridazine motifs. These heterocyclic structures are known for their ability to modulate various biological pathways, making them valuable scaffolds for drug discovery. The benzamide moiety further enhances the compound's pharmacological profile by contributing to its binding affinity and metabolic stability.

Current research in the field of medicinal chemistry has highlighted the importance of designing molecules with multifunctional capabilities. 3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide exemplifies this trend by integrating multiple pharmacophoric elements into a single molecular entity. This approach has led to the identification of novel compounds with enhanced efficacy and reduced side effects compared to traditional drugs.

The synthesis of 3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of key intermediates such as 4-methylpiperazine and substituted pyridazines, which are then coupled to form the final product. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity.

The pharmacological evaluation of 3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide has revealed promising results in preclinical studies. These investigations have focused on its potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's ability to interact with these receptors suggests its utility in treating neurological disorders such as depression, anxiety, and cognitive impairments.

In addition to its neurological applications, 3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide has shown potential in other therapeutic areas. Studies have indicated that it may exhibit anti-inflammatory and antioxidant properties, which could make it valuable in the management of chronic inflammatory diseases and oxidative stress-related conditions. Furthermore, its structural similarity to known bioactive compounds suggests that it may serve as a lead compound for further derivatization and optimization.

The development of novel pharmaceutical agents relies heavily on advancements in computational chemistry and molecular modeling techniques. These tools have been instrumental in predicting the binding modes of 3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylenaphthyl}benzamide with biological targets, thereby facilitating the design of more effective derivatives. By integrating experimental data with computational insights, researchers can accelerate the drug discovery process and improve the likelihood of success in clinical trials.

The safety profile of any pharmaceutical compound is a critical consideration during its development. Preliminary toxicology studies on 3-methyl-N-{4-hexahydroazepinone-(2H)-carboxamido}-N-(2-fluorophenyl)-N'-methylhexanamidine, as it is sometimes referred to in specialized literature, have demonstrated moderate toxicity at high doses but minimal adverse effects at therapeutic levels. These findings provide reassurance regarding its potential for safe clinical use.

The regulatory landscape for new drug development continues to evolve, with increasing emphasis on sustainability and environmental responsibility. The synthesis and application of compounds like 3-methyl-N-{4-hexahydroazepinone-(2H)-carboxamido}-N-(2-fluorophenyl)-N'-methylhexanamidine must adhere to stringent guidelines to ensure that they meet both efficacy and safety standards while minimizing environmental impact.

In conclusion, 3-methyl-N-{4-hexahydroazepinone-(2H)-carboxamido}-N-(2-fluorophenylethynyl)-N'-methylhexanamidine represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure, combined with promising preclinical results, positions it as a valuable candidate for further investigation. As research in this field progresses, we can expect to see additional insights into its therapeutic potential and mechanisms of action.

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